2-Methyl-2-propyl-1,3-benzodioxole
Description
Properties
IUPAC Name |
2-methyl-2-propyl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-11(2)12-9-6-4-5-7-10(9)13-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGDCBYHMSXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OC2=CC=CC=C2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Montmorillonite K10-Catalyzed Spirocyclization
Montmorillonite K10, an acidic clay catalyst, enables the synthesis of complex benzodioxole derivatives via Friedel-Crafts alkylation. In a patented method, 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone reacts with tetrahydrothiopyran-4-one in refluxing toluene (140–150°C) over 84 hours to form a spirocyclic intermediate. While this approach targets spirobenzodioxoles, the catalytic system demonstrates broader applicability for constructing sterically hindered benzodioxoles.
Case Study:
- Reactants: 60.0 kg of 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone, 37.2 kg tetrahydrothiopyran-4-one.
- Conditions: Toluene solvent, Montmorillonite K10 (30.0 kg), reflux for 84 hours.
- Workup: Filtration, rinsing with hot toluene, and phase separation yield the crude product, which is further purified via recrystallization.
Zinc-Modified Aquivion Catalysis
A continuous-flow method utilizing Zn-Aquivion (a perfluorosulfonic acid resin) has been explored for benzodioxole functionalization. While initially developed for acylations, this system demonstrates potential for alkylation reactions. In batch trials, propionyl chloride and propionic anhydride were evaluated as acylating agents at 50–75°C, though the target compound required elevated temperatures (75°C) and exhibited by-product formation.
Continuous-Flow Process Optimization
Recent advancements highlight the shift toward continuous manufacturing to improve yield and scalability. A study employing Zn-Aquivion in a flow reactor achieved a 58% conversion of 1,3-benzodioxole to its propionyl derivative under the following conditions:
Flow Reactor Parameters:
| Parameter | Value |
|---|---|
| Temperature | 75°C |
| Residence Time | 30 minutes |
| Catalyst Loading | 15 mg Zn-Aquivion/cm³ |
| Solvent | Dichloromethane |
This method reduces by-products such as mono- and dipropionyl catechol derivatives compared to batch processes.
By-Product Analysis and Mitigation Strategies
Common impurities in this compound synthesis include:
- Monoalkylated Catechol: Resulting from incomplete dialkylation, detectable via HPLC at retention times of 7.43–8.30 minutes.
- Oxidation By-Products: Quinone derivatives formed under oxidative conditions, minimized by inert atmosphere use.
Optimization Techniques:
- Temperature Control: Maintaining reactions at 70–100°C reduces decomposition.
- Catalyst Regeneration: Montmorillonite K10 can be reactivated by calcination at 300°C for reuse.
Comparative Evaluation of Synthetic Routes
The table below contrasts key methodologies for this compound synthesis:
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-propyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the benzene ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-2-propyl-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 2-Methyl-2-propyl-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s aromatic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperonyl Butoxide (5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole)
Structure: Features a benzodioxole core with a propyl group at position 6 and a complex polyether chain at position 3. Molecular Weight: 338.44 g/mol (C₁₉H₃₀O₅) CAS No.: 51-03-6 Applications: A widely used synergist in pyrethroid insecticides, enhancing their efficacy by inhibiting insect detoxification enzymes. Registered historically as a plant growth regulator but now primarily employed in pest control . Key Differences: The extended ether chain in piperonyl butoxide confers superior solubility in hydrophobic matrices, enhancing its synergist activity compared to simpler benzodioxoles like 2-methyl-2-propyl-1,3-benzodioxole.
2,2-Diphenyl-1,3-benzodioxole
Structure: Benzodioxole with two phenyl groups at the 2-position.
5-(2-Propenyl)-1,3-benzodioxole (Safrole)
Structure: Benzodioxole with an allyl (2-propenyl) group at position 4. Molecular Weight: 162.19 g/mol (C₁₀H₁₀O₂) CAS No.: 94-59-7 Applications: A natural compound found in sassafras oil, historically used as a flavoring agent. Now regulated due to carcinogenicity concerns but remains a precursor in illicit drug synthesis . Key Differences: The allyl group in safrole introduces reactivity (e.g., metabolic oxidation to epoxides), contrasting with the inert alkyl substituents in this compound.
2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
Structure: Benzodioxole with a methyl group and a dimethylamino-propoxy-ethyl chain at position 2. Molecular Weight: Not explicitly stated, but estimated >300 g/mol. Applications: Likely explored for pharmaceutical applications due to its charged tertiary amine, which may enhance solubility and receptor binding . Key Differences: The dimethylamino group introduces cationic character, enabling salt formation and distinct pharmacokinetic behavior compared to non-ionic analogs.
Comparative Data Table
Research Findings and Functional Insights
- Pharmacokinetics: 2,2-Diphenyl-1,3-benzodioxole demonstrates high GI absorption (83–92%) and BBB permeability, attributed to its logP value (~4.5) and low hydrogen-bond donor count . In contrast, piperonyl butoxide’s bulkier structure limits BBB penetration but enhances environmental persistence.
- Structural-Activity Relationships (SAR) : Alkyl chain length and polarity critically influence applications. For instance, piperonyl butoxide’s ether chain optimizes insecticide synergy, while shorter chains (e.g., 2-methyl-2-propyl) may favor volatility or metabolic clearance .
- Toxicity Profiles: Safrole’s allyl group correlates with hepatotoxicity and carcinogenicity, whereas saturated alkyl substituents (e.g., methyl, propyl) in other benzodioxoles reduce such risks .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-2-propyl-1,3-benzodioxole, and how can purity be validated?
- Methodological Answer : The synthesis typically involves two key steps: (1) Formation of the benzodioxole ring via condensation of catechol derivatives with formaldehyde under acidic conditions, and (2) Alkylation using a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate to introduce the methyl and propyl groups .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. Confirm structural integrity via -NMR (e.g., characteristic singlet for the benzodioxole methyl group at δ 1.4–1.6 ppm) and mass spectrometry (expected molecular ion [M+H]+ at m/z 208).
Q. How can researchers characterize the electronic and steric effects of substituents on the benzodioxole ring?
- Methodological Answer :
- Electronic Effects : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density distributions, focusing on substituents like methyl and propyl groups. Compare with experimental Hammett σ values derived from reaction kinetics .
- Steric Effects : Analyze X-ray crystallography data (if available) or employ molecular docking studies to assess spatial hindrance. For example, bulky propyl groups may reduce binding affinity to enzymes like cytochrome P450 .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) impact the compound’s selectivity for kinase inhibition?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., Cl, Br) at meta or para positions of the benzodioxole ring. Test inhibitory activity against kinases (e.g., GRK2, ROCK1) using fluorescence polarization assays.
- Example : Homologation of the amide substituent with a methylene spacer reduced GRK2 potency by >50% but restored ROCK1 inhibition, suggesting steric clashes in GRK2’s hinge region .
- Validation : Pair crystallography (to visualize binding modes) with mutagenesis studies (e.g., alanine scanning of kinase active sites).
Q. How can contradictory data on the compound’s anti-inflammatory activity be resolved?
- Methodological Answer :
- Source Analysis : Compare experimental models (e.g., COX-2 inhibition in murine macrophages vs. human whole-blood assays). Discrepancies may arise from species-specific enzyme conformations .
- Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., IC50 measurements under identical pH and temperature). For instance, variations in prostaglandin E2 reduction (30–70% across studies) may correlate with differences in cell permeability assays .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Silico Predictions : Use ADMET software (e.g., SwissADME) to identify metabolic hotspots (e.g., propyl chain oxidation).
- Structural Shielding : Introduce fluorine atoms at vulnerable positions (e.g., β to the benzodioxole oxygen) to block CYP450-mediated degradation. Validate via liver microsome assays with LC-MS/MS quantification .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Account for heteroscedasticity with weighted least squares.
- Case Study : In a 2025 study, this compound showed a biphasic response in MCF-7 cells (EC50 = 12 μM at 24h vs. 8 μM at 48h), necessitating time-resolved ANOVA with Tukey’s post hoc test .
Q. How should researchers design experiments to evaluate the compound’s environmental persistence?
- Methodological Answer :
- Degradation Studies : Incubate the compound in simulated wastewater (pH 7.4, 25°C) and quantify degradation products via SPE-HRMS. Monitor half-life using first-order kinetics.
- Adsorption Mitigation : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte loss, as demonstrated in wastewater treatment plant sampling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
